2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Overview
Description
2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with an ethylsulfanyl group and a pyridinyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and thiols under oxidative conditions. The reaction conditions often include the use of oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2, and the reactions are carried out in solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly oxidizing agents to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2, hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted pyridinyl derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and have been studied for their pharmacological properties.
[1,2,4]Triazolo[4,3-b]pyridines: Another class of compounds with similar structural motifs, known for their biological activities.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds also contain a triazole ring and have been explored for their anticancer and antimicrobial properties.
Uniqueness
2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to the presence of the ethylsulfanyl group and the specific arrangement of the triazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-ethylsulfanyl-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-4-25-17-21-16-20-12-8-18(2,3)9-13(24)14(12)15(23(16)22-17)11-6-5-7-19-10-11/h5-7,10,15H,4,8-9H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORHTADERZHHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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